Taselisib - 1282512-48-4

Taselisib

Catalog Number: EVT-287282
CAS Number: 1282512-48-4
Molecular Formula: C24H28N8O2
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Taselisib, also known as GDC-0032, is a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor. [] It belongs to a class of drugs known as kinase inhibitors, which work by blocking the action of enzymes involved in cell signaling pathways. [] In scientific research, taselisib has emerged as a valuable tool for studying the role of the PI3K pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism. [] It is particularly noteworthy for its increased selectivity towards mutant PI3Kα isoforms compared to wild-type PI3Kα. [, ] This characteristic makes taselisib a useful tool for investigating the specific effects of PI3Kα mutations in various cancer models. [, , ]

Synthesis Analysis

Methods and Technical Details

The synthesis of Taselisib involves multiple steps, employing both convergent and regioselective synthetic routes. A key intermediate in its synthesis is a tetracyclic imidazobenzoxazepine triazole. The synthesis process includes:

  1. Formation of Cyclic Amidine: This step utilizes magnesium-mediated reactions to construct a challenging cyclic amidine.
  2. Regioselective Imidazole Construction: The synthesis incorporates a regioselective approach to build the imidazole ring, which is crucial for the compound's biological activity.
  3. Final Assembly: The final product is achieved through careful assembly of the various functional groups and rings that constitute the complete molecular structure of Taselisib .

These synthetic strategies are designed to optimize yield and purity, ensuring that the final compound meets the necessary pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

Taselisib possesses a complex molecular structure characterized by its tetracyclic framework. The chemical formula is C₁₈H₁₈ClN₅O, with a molecular weight of approximately 353.82 g/mol. The structure includes:

  • Imidazobenzoxazepine Core: This core structure is integral to Taselisib's function as a PI3K inhibitor.
  • Functional Groups: Various functional groups are strategically placed to enhance binding affinity to the target enzyme.

The detailed molecular structure can be represented as follows:

Chemical Structure C18H18ClN5O\text{Chemical Structure }\quad \text{C}_{18}\text{H}_{18}\text{Cl}\text{N}_{5}\text{O}
Chemical Reactions Analysis

Reactions and Technical Details

Taselisib undergoes various chemical reactions during its metabolic processing in biological systems. Key reactions include:

  1. Hydrolysis: Involves the cleavage of chemical bonds through the addition of water, which can affect its pharmacokinetics.
  2. Oxidation: Metabolic pathways may oxidize certain functional groups, modifying the compound's activity and clearance rates.
  3. N-Methylation: A unique dog-specific metabolite has been identified through N-methylation processes, highlighting species-specific metabolic pathways .

These reactions are critical for understanding how Taselisib behaves in vivo and its potential side effects.

Mechanism of Action

Process and Data

Taselisib functions by selectively inhibiting the PI3Kα isoform, which is pivotal in the phosphoinositide signaling pathway that regulates cell growth, proliferation, and survival. The mechanism involves:

  1. Inhibition of Phosphatidylinositol 3,4,5-trisphosphate (PIP3) Production: By blocking PI3Kα activity, Taselisib reduces PIP3 levels at the plasma membrane.
  2. Downstream Effects on AKT Pathway: This inhibition leads to decreased activation of AKT (also known as protein kinase B), which subsequently affects various downstream signaling pathways involved in tumorigenesis.
  3. Impact on Cell Cycle Regulation: Studies have shown that Taselisib can induce cell cycle arrest in cancer cells harboring PIK3CA mutations .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Taselisib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and exhibits moderate solubility in aqueous solutions.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Bioavailability: Preclinical studies indicate favorable oral bioavailability with low clearance rates across different species .

These properties are essential for formulating effective therapeutic regimens.

Applications

Scientific Uses

Taselisib has been primarily studied for its applications in oncology:

  • Cancer Treatment: It has shown efficacy against tumors with PIK3CA mutations, particularly in breast cancer models.
  • Combination Therapies: Clinical trials are exploring its use in combination with other targeted therapies or chemotherapeutics to enhance treatment outcomes.
  • Research Tool: Beyond therapeutic use, Taselisib serves as an important research tool for studying PI3K signaling pathways and their role in cancer biology .
Introduction

Historical Development of PI3K Inhibitors in Oncology

The phosphatidylinositol 3-kinase (PI3K) pathway emerged as a critical therapeutic target following the discovery of its frequent dysregulation across human cancers. Early pan-PI3K inhibitors like LY294002 and wortmannin served as preclinical tool compounds but lacked drug-like properties and isoform selectivity. The first clinical-generation inhibitors (e.g., buparlisib) targeted all class I PI3K isoforms (α, β, γ, δ), but their development was hampered by dose-limiting toxicities stemming from broad pathway inhibition and a narrow therapeutic index [1] [5]. The pivotal shift occurred with the recognition that different PI3K isoforms serve distinct biological functions: p110α is ubiquitously expressed and frequently mutated in solid tumors, while p110δ/γ are primarily leukocyte-enriched. This understanding catalyzed the development of isoform-selective agents, culminating in the 2019 FDA approval of alpelisib (PI3Kα-selective) for PIK3CA-mutated breast cancer, validating targeted PI3K inhibition as a viable therapeutic strategy [5] [8].

Rationale for Isoform-Selective PI3K Targeting

Isoform selectivity addresses two fundamental limitations of pan-PI3K inhibition:

  • Toxicity Reduction: Broad inhibition causes hyperglycemia, hepatotoxicity, and immune-related adverse events due to essential metabolic and immune functions of PI3Kβ and PI3Kδ/γ [5].
  • Precision Targeting: Oncogenic PIK3CA mutations (e.g., H1047R, E542K, E545K) confer cancer cell dependency on p110α, creating a therapeutic window. Mutant p110α exhibits structural alterations in helical (E542K/E545K) and kinase (H1047R) domains that increase membrane affinity and catalytic activity [1] [6]. Preclinical data demonstrate that PIK3CA-mutant cells are 5-10x more sensitive to p110α inhibition than wild-type cells [6] [10].

Taselisib’s Position in Targeted Cancer Therapeutics

Taselisib (GDC-0032/RG7604), developed by Genentech/Roche, represented a "next-generation" β-sparing PI3K inhibitor with enhanced selectivity for mutant p110α. Unlike pan-inhibitors, taselisib potently inhibits PI3Kα, δ, and γ isoforms (Ki = 0.29 nM, 0.12 nM, and 0.97 nM, respectively) while sparing PI3Kβ (Ki = 9.1 nM; >30-fold selectivity vs. PI3Kα) [3] [10]. Its unique mechanism combined ATP-competitive kinase inhibition with mutant-specific p110α protein degradation [7]. Despite promising preclinical activity, clinical development was discontinued in 2018 after phase III trials in breast cancer showed limited efficacy and tolerability challenges, though it remains a valuable tool compound for understanding PI3K biology [4] [9].

Table 1: Evolution of PI3K Inhibitors in Oncology

Inhibitor TypeExamplesKey FeaturesClinical Limitations
Pan-PI3KBuparlisib, PictilisibTargets all class I isoforms (α/β/γ/δ)Dose-limiting toxicities (hyperglycemia, rash, hepatotoxicity)
PI3Kδ-selectiveIdelalisibLeukocyte-specific targetingImmune-mediated toxicities (colitis, pneumonitis)
Dual PI3Kδ/γDuvelisibEnhanced lymphoid suppressionSimilar toxicity to δ-selective agents
PI3Kα-selectiveAlpelisib, TaselisibMutant-p110α specificityHyperglycemia, limited monotherapy efficacy

Properties

CAS Number

1282512-48-4

Product Name

Taselisib

IUPAC Name

2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide

Molecular Formula

C24H28N8O2

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33)

InChI Key

BEUQXVWXFDOSAQ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0032, GDC0032, GDC 0032, RG7604, RG7604, RG 7604, Taselisib

Canonical SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.